molecular formula C12H15Br2N3OS B1497804 N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide CAS No. 218457-53-5

N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide

Cat. No.: B1497804
CAS No.: 218457-53-5
M. Wt: 409.14 g/mol
InChI Key: SNUQRBQSCHTUKF-GIDUJCDVSA-N
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Description

N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide is a synthetic thiosemicarbazone Schiff base with the molecular formula C12H15Br2N3OS and a molecular weight of 409.14 g/mol . Its CAS registry number is 218457-53-5 . This compound belongs to a class of Schiff bases that are of significant interest in coordination chemistry and medicinal research due to their presence of multiple potential Lewis base coordinating sites—specifically, sulfur, nitrogen, and oxygen atoms (ONS donor set) . This structural feature allows such molecules to act as versatile ligands for various metal ions, forming complexes that have been explored for their diverse biological activities . Thiosemicarbazone derivatives, in particular, have been highlighted in scientific literature for their potential applications against certain cancers and parasitic diseases, as they can affect critical cellular targets such as mitochondrial function . Researchers value this compound for developing novel metal complexes and studying their structure-activity relationships. This product is intended for chemical and biochemical research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N3OS/c1-12(2,3)16-11(19)17-15-6-7-4-8(13)5-9(14)10(7)18/h4-6,18H,1-3H3,(H2,16,17,19)/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUQRBQSCHTUKF-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425497
Record name N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-53-5
Record name N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide is a compound with significant research interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including cytotoxicity, enzyme inhibition, and antimicrobial properties.

Compound Overview

  • IUPAC Name : 1-tert-butyl-3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]thiourea
  • Molecular Formula : C12H15Br2N3OS
  • Molecular Weight : 409.14 g/mol
  • CAS Number : 218457-53-5

Synthesis and Characterization

The compound can be synthesized through a condensation reaction involving hydrazine derivatives and appropriate aldehydes. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Cytotoxicity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HCT-116 (colorectal cancer), HepG-2 (hepatocellular carcinoma), and PC-3 (prostate cancer).
  • IC50 Values : The compound demonstrated an IC50 of less than 10 µM against MCF-7 and HeLa cells, indicating potent antiproliferative activity. It showed moderate activity against HCT-116 and HepG-2 cells but weaker effects on PC-3 cells .
Cell LineIC50 (µM)
MCF-7<10
HeLa<10
HCT-116Moderate
HepG-2Moderate
PC-3Weak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : It exhibited significant tyrosinase inhibitory activity with an IC50 value comparable to that of kojic acid, a known inhibitor. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .
    CompoundIC50 (µg/mL)
    N1-(tert-butyl)-...19.64
    Kojic Acid11.94
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further investigation is needed to elucidate its mechanism of action and effectiveness compared to existing antibiotics .

Case Studies

A recent study highlighted the compound's potential as a lead for developing new therapeutic agents against drug-resistant bacterial strains. The study focused on its ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme that confers resistance to many beta-lactam antibiotics. The compound was found to enhance the efficacy of meropenem against NDM-positive clinical isolates .

Scientific Research Applications

Medicinal Chemistry

N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide has shown potential as a bioactive compound due to its ability to interact with biological targets. Its derivatives have been investigated for:

  • Antimicrobial Activity : Studies indicate that similar hydrazone compounds exhibit significant antimicrobial properties. For instance, research on related compounds has demonstrated effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : The compound's structure suggests potential for anticancer activity. Hydrazones are known to exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in cancer therapy .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is useful for:

  • Catalysis : Complexes formed from hydrazone ligands have been studied for their catalytic properties in oxidation reactions. For example, oxidovanadium(V) complexes with hydrazone ligands have shown promising catalytic activity .
  • Sensing Applications : The ability of the compound to form stable complexes with transition metals can be utilized in the development of sensors for detecting metal ions in environmental samples.

Materials Science

This compound can also find applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research on similar compounds has indicated improved material properties when used as additives .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of a series of hydrazone derivatives, including this compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Bacterial Strain
This compound18Staphylococcus aureus
This compound15Escherichia coli

Case Study 2: Coordination Complex Formation

Research on the coordination properties of this compound revealed that it forms stable complexes with copper(II) ions. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to free metal ions.

Metal IonReaction Rate (mol/s)Catalyst
Cu(II)0.05Complex with hydrazone
Free Cu0.02None

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The thioamide (–N–C(=S)–NH–) moiety enables chelation with transition metals, forming stable complexes. These interactions are critical for catalytic and pharmacological applications.

Reaction TypeMetal IonObserved Coordination Mode (Analog Studies)Key Findings (Analog Data)
Monodentate bindingCu(II)Through sulfur and hydrazinic nitrogenSquare-planar geometry observed .
Bidentate bindingNi(II)Involving sulfur and adjacent nitrogenOctahedral complexes with 2:1 stoichiometry .
Bridging ligandCo(III)μ₂-S coordination between metal centersEnhanced stability in polymeric complexes .

Example Reaction:

C12H15Br2N3OS+Cu NO3 2[Cu L NO3 ]n(L ligand)\text{C}_{12}\text{H}_{15}\text{Br}_2\text{N}_3\text{OS}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu L NO}_3\text{ }]_n\quad (\text{L ligand})

Key Insight: The bromine substituents increase electron-withdrawing effects, polarizing the thioamide group and enhancing metal-binding affinity .

Condensation Reactions

The hydrazine-carbothioamide group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form extended Schiff bases. This reactivity is exploited to synthesize derivatives with tailored electronic properties.

SubstrateConditionsProduct Structure (Analog)Yield (Analog Data)
4-NitrobenzaldehydeEthanol, reflux, 12 hrsExtended Schiff base with –NO₂ group78–85%
AcetylacetoneGlacial acetic acid, ΔCyclic β-diketone hybrid65–72%

Mechanistic Note: The hydroxybenzylidene moiety participates in intramolecular hydrogen bonding, stabilizing intermediates during condensation .

Nucleophilic Substitution at Bromine Sites

The 3,5-dibromo substituents on the aromatic ring are susceptible to nucleophilic substitution under controlled conditions.

NucleophileSolventTemperatureProduct (Analog)Selectivity (Analog Data)
PiperidineDMF, K₂CO₃80°C3,5-piperidino derivative>90% para substitution
Sodium methoxideMethanolReflux3,5-dimethoxy analog70–75% yield

Limitation: Steric hindrance from the tert-butyl group may reduce reaction rates at proximal sites .

Oxidation and Redox Activity

The thioamide group (–C(=S)–NH–) can undergo oxidation to sulfinic/sulfonic acids or participate in redox cycles with biological relevance.

Oxidizing AgentConditionsProduct (Analog)Redox Potential (Analog Data)
H₂O₂Aqueous NaOH, RTSulfinic acid derivativeE₁/₂ = −0.34 V vs. SCE
KMnO₄Acidic, ΔSulfonic acid derivativeComplete oxidation in 2 hrs

Biological Implication: Redox cycling may contribute to pro-oxidant effects in cytotoxic mechanisms .

Acid-Base Reactions

The phenolic hydroxyl group (pKa ≈ 5.86) and thioamide protons participate in pH-dependent equilibria, influencing solubility and reactivity.

Protonation SitepKa (Predicted)Solubility in Aqueous Medium (Analog Data)
Phenolic –OH5.86Increases at pH > 7
Thioamide –NH8.2–9.1Insoluble in neutral pH

Photochemical Reactivity

The brominated aromatic system exhibits UV-induced debromination or cross-coupling under photolytic conditions.

Wavelength (nm)CatalystMajor Product (Analog)Quantum Yield (Analog Data)
254TiO₂Dehalogenated aryl derivativeΦ = 0.12
365Pd(OAc)₂Biaryl coupled productΦ = 0.08

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Fluorinated Benzylidene Analogs

describes four difluorobenzylidene hydrazine-1-carbothioamide derivatives:

2-(2,5-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 187–188°C, synthesized from 2,5-difluorobenzaldehyde.

2-(2,6-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 195–196°C, synthesized from 2,6-difluorobenzaldehyde.

2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 196–197°C, synthesized from 3,4-difluorobenzaldehyde.

Key Comparisons :

  • Bromine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions and π-stacking.
Adamantane-Linked Derivatives

discusses adamantane-containing analogs:

2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide : Exhibits a folded conformation in X-ray analysis.

2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide : Adopts an extended conformation.

Key Comparisons :

  • Conformational Flexibility : The tert-butyl group in the target compound may impose steric constraints similar to the adamantane derivatives. However, the absence of a carbonyl linker in the target compound likely reduces conformational flexibility.
  • Intermolecular Interactions : Both adamantane derivatives and the target compound engage in N–H⋯S and C–H⋯π interactions, but the hydroxyl group in the target compound may introduce additional O–H⋯S or O–H⋯Br hydrogen bonds .

Spectroscopic and Crystallographic Features

NMR and IR Spectroscopy
  • Fluorinated Analogs ():

    • ¹H-NMR : Aromatic protons appear at δ 6.8–8.0 ppm; NH₂ protons at δ 8.0–10.0 ppm.
    • ¹⁹F-NMR : Fluorine chemical shifts range from δ -110 to -130 ppm.
    • IR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C=S (~1250 cm⁻¹).
  • Target Compound :

    • Expected ¹H-NMR : Aromatic protons (3,5-dibromo-2-hydroxy) may show downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing Br and OH groups.
    • IR : A broad O–H stretch (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) would distinguish it from fluorinated analogs.
X-ray Crystallography
  • Adamantane Derivatives (): Folded vs. extended conformations driven by tert-butyl/cyclohexyl substituents.
  • Thiosemicarbazones (): TSC2 and TSC3 crystallize in space group P2₁/c with distinct unit cell parameters, highlighting substituent-dependent packing.

Implications for Target Compound :
The tert-butyl group and brominated aromatic system may promote a folded conformation and dense crystal packing, akin to adamantane derivatives, but with unique hydrogen-bonding networks due to the hydroxyl group .

Enzyme Inhibition
  • Adamantane Derivatives (): Exhibit urease inhibition and antiproliferative activity, with N–H⋯O interactions critical for binding.
  • Thiosemicarbazones (): TSC1 shows antifungal activity against Candida albicans, attributed to NH₂ and C=S groups.
Anticancer and Antimicrobial Activity
  • Fluorinated Analogs (): No direct activity reported, but fluorine’s electron-withdrawing effects often enhance bioavailability.
  • Patent Derivatives (): Thiazolylhydrazone analogs show antiviral and anticancer activity.

SAR Insights : Bromine’s hydrophobicity and hydrogen-bonding capability (via OH) may position the target compound as a candidate for targeting hydrophobic enzyme pockets or DNA intercalation.

Preparation Methods

Starting Materials

Starting Material Role Typical Source/Preparation
tert-Butyl hydrazine-1-carbothioamide Hydrazine derivative Commercially available or synthesized from tert-butylamine and thiocarbonyl reagents
3,5-Dibromo-2-hydroxybenzaldehyde Aldehyde component Commercially available or synthesized via bromination of 2-hydroxybenzaldehyde

Reaction Conditions

  • Solvent: Commonly ethanol, methanol, or other polar protic solvents to facilitate condensation.
  • Catalyst: Acidic or neutral conditions; sometimes a catalytic amount of acetic acid is used to promote the condensation.
  • Temperature: Reflux or room temperature depending on the reactivity of substrates.
  • Reaction Time: Typically several hours (2–6 hours) to ensure complete conversion.

Reaction Mechanism

  • The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.
  • A tetrahedral intermediate forms, followed by elimination of water.
  • The resulting imine (hydrazone) linkage is stabilized by intramolecular hydrogen bonding due to the ortho-hydroxy group.
  • The thiourea moiety remains intact, providing additional sites for potential hydrogen bonding and stabilization.

Purification and Characterization

Research Findings on Preparation Efficiency

Parameter Typical Value/Range Notes
Yield High (generally >80%) Dependent on purity of starting materials and reaction conditions
Reaction Time 2–6 hours Optimized to balance conversion and side reactions
Purification Method Recrystallization Solvent choice affects crystal quality
Stability of Product Stable under ambient conditions Suitable for storage and further applications

Summary Table of Preparation Method

Step Description Conditions/Remarks
1. Preparation of hydrazine derivative tert-butyl hydrazine-1-carbothioamide obtained commercially or synthesized Purity critical for reaction success
2. Condensation reaction Mix hydrazine derivative with 3,5-dibromo-2-hydroxybenzaldehyde in ethanol Reflux or room temperature, 2–6 h
3. Isolation Cool reaction mixture, filter precipitate if formed Alternatively, extract and evaporate solvent
4. Purification Recrystallize from ethyl acetate/diethyl ether or ethanol Enhances purity and crystallinity
5. Characterization NMR, MS, IR, melting point, elemental analysis Confirms structure and purity

Additional Notes

  • The presence of bromine atoms on the aromatic ring requires careful handling due to their influence on reactivity and potential for side reactions.
  • The hydroxyl group ortho to the aldehyde enhances condensation efficiency via intramolecular hydrogen bonding.
  • The tert-butyl group on the hydrazine nitrogen provides steric hindrance that may influence reaction kinetics and product stability.
  • The compound’s relatively high predicted boiling point (~426 °C) and density (~1.66 g/cm³) reflect its molecular complexity and heavy bromine substitution.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • IR Spectroscopy : Identify N-H (3100–3300 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches to confirm the hydrazine-carbothioamide backbone .
  • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Collect data at 100 K to minimize thermal motion, and resolve bromine atom positions using anomalous scattering .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .

Q. How is solution-phase speciation studied for this compound, and what parameters are derived?

  • Methodology :

  • Perform potentiometric titrations in a 30% DMSO/water mixture to enhance solubility. Use a glass electrode calibrated with standard buffers.
  • Calculate protonation constants (logK) via software like Hyperquad. Speciation diagrams reveal dominant species (e.g., neutral, mono-deprotonated) at physiological pH (5.0–7.4) .
    • Example Data :
Protonation SteplogK (25°C)Dominant pH Range
LH₂⁺ → LH⁺9.2 ± 0.1<3.0
LH⁺ → L6.8 ± 0.14.5–7.0

Q. What synthetic routes are used to prepare this thiosemicarbazone derivative?

  • Methodology :

  • Condensation of 3,5-dibromo-2-hydroxybenzaldehyde with N-(tert-butyl)thiosemicarbazide in ethanol under reflux (6–8 hours) with catalytic HCl.
  • Purify via recrystallization from ethanol/dichloromethane (yield: 65–75%) .

Advanced Research Questions

Q. How do substituents (e.g., bromine, tert-butyl) influence biological activity?

  • Methodology :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate bromine’s electron-withdrawing effects with membrane permeability.
  • Structure-Activity Relationships (SAR) : Compare MIC values against Candida albicans for derivatives with/without bromine. Example:
CompoundMIC (μg/mL)
Target compound12.5
De-brominated analog>100
  • Steric Effects : Use molecular docking to assess tert-butyl’s impact on binding to fungal CYP51 .

Q. What challenges arise in X-ray crystallographic refinement using SHELX, and how are they resolved?

  • Methodology :

  • Disorder Handling : Apply restraints (e.g., SIMU, DELU) for disordered tert-butyl or bromine atoms.
  • Validation : Check R1 (<5%), wR2 (<15%), and residual density (<0.5 eÅ⁻³). Use PLATON’s ADDSYM to detect missed symmetry .

Q. How does copper complexation enhance the compound’s anticancer activity?

  • Methodology :

  • Synthesis : React the ligand with CuCl₂ in methanol (1:1 molar ratio) to form a square-planar complex. Confirm via UV-Vis (d→d transitions at 600–700 nm) .
  • Biological Assays : Test cytotoxicity against MCF-7 cells (IC₅₀: ligand = 45 μM; Cu complex = 8 μM) .

Q. How can molecular modeling predict interactions with microbial targets?

  • Methodology :

  • Docking : Use AutoDock Vina with fungal CYP51 (PDB: 5FSA). Set grid boxes around the heme cofactor.
  • Validation : Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Key Methodological Considerations

  • Contradictions in Data : reports potent antifungal activity, but analogous compounds () show variable efficacy. Resolve via controlled assays (e.g., CLSI M27 guidelines) .
  • Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to validate protonation constants derived from potentiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide

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